5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride
Overview
Description
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O3 and its molecular weight is 283.15 g/mol. The purity is usually 95%.
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Biological Activity
5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- Physical Appearance : Typically appears as a white to slightly brown crystalline powder.
- Solubility : Soluble in water, methanol, and acetic esters; insoluble in benzene and petroleum ether .
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial for its anti-tumor effects, as PI3K pathways are often implicated in cancer cell proliferation and survival .
Biological Activities
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Antitumor Activity :
- Recent studies have shown that derivatives of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one display significant anti-proliferative effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 glioma cells, indicating potent activity .
- The most active compound demonstrated an 86.3% inhibitory rate on the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression .
- Tyrosinase Inhibition :
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Neuroprotective Effects :
- Some studies suggest potential neuroprotective properties, although specific mechanisms remain under investigation. The modulation of oxidative stress pathways is a possible mechanism through which the compound could exert protective effects on neuronal cells.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness (IC50) | Cell Lines/Models | References |
---|---|---|---|
Antitumor | 1.43 μM (HT1080) | Glioma | |
4.6 μM (U87) | Glioma | ||
Tyrosinase Inhibition | Potent | Melanocytes | |
Neuroprotection | Under Investigation | Neuronal Cells |
Case Study: Antiglioma Agents
In a study focusing on novel derivatives of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one, researchers synthesized compounds that showed promising results in inhibiting glioma cell proliferation. The structure-activity relationship (SAR) analysis indicated that specific modifications to the chemical structure significantly enhanced biological activity, emphasizing the importance of molecular design in drug development .
Properties
IUPAC Name |
5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12;;/h5,7,11,14H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAXHYRMUALFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)C(=CO2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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